4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Description
The compound 4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with:
- A 2-methoxyphenyl group at position 4 of the triazole ring.
- A sulfanyl (-S-) linker at position 5, connected to a 2-(2-fluoroanilino)-2-oxoethyl moiety.
- A benzamide group at position 3, modified with a dimethylsulfamoyl substituent on the benzene ring.
This compound belongs to a class of triazole derivatives widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN6O5S2/c1-33(2)41(37,38)19-14-12-18(13-15-19)26(36)29-16-24-31-32-27(34(24)22-10-6-7-11-23(22)39-3)40-17-25(35)30-21-9-5-4-8-20(21)28/h4-15H,16-17H2,1-3H3,(H,29,36)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHQOSCBNBPMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in cancer therapy. This compound's unique structure includes a dimethylsulfamoyl group and a triazole moiety, which may contribute to its biological activities.
Molecular Characteristics
- Molecular Formula : C27H27FN6O5S2
- Molecular Weight : 598.67 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with tumor growth and proliferation.
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including colorectal cancer cells (SW480 and HCT116). The IC50 values were reported at 2 μM and 0.12 μM, respectively, indicating potent activity against these cell lines .
- Mechanism of Action : The compound is believed to target the Wnt/β-catenin signaling pathway, a critical pathway in many cancers. By inhibiting this pathway, it reduces the expression of genes associated with cell proliferation and survival .
- In Vivo Efficacy : In animal models, particularly BALB/C nu/nu mice xenografted with HCT116 cells, treatment with this compound resulted in reduced tumor growth and decreased expression of the proliferation marker Ki67 .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the compound plays a crucial role in its biological activity:
- Dimethylsulfamoyl Group : Enhances solubility and may improve binding affinity to target proteins.
- Triazole Ring : Known for its ability to interact with various biological targets, potentially enhancing anticancer activity.
Study 1: Efficacy in Colorectal Cancer
A study conducted on SW480 and HCT116 cell lines showed that treatment with the compound led to significant reductions in cell viability. The results suggest that this compound could serve as a lead for developing new colorectal cancer therapies.
Study 2: Mechanistic Insights
Further research into the molecular mechanisms revealed that the compound affects gene expression related to cell cycle regulation and apoptosis. This indicates a multifaceted approach to inhibiting cancer cell growth.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C27H27FN6O5S2 |
| Molecular Weight | 598.67 g/mol |
| IC50 (SW480) | 2 μM |
| IC50 (HCT116) | 0.12 μM |
| Target Signaling Pathway | Wnt/β-catenin |
| Animal Model | BALB/C nu/nu mice |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous molecules from the literature. Key differences in substituents, synthesis routes, and biological activities are highlighted.
Structural Comparison
Physicochemical Properties
Research Findings and Implications
- Structural-Activity Relationships (SAR): The 2-fluoroanilino and dimethylsulfamoyl groups in the target compound may synergize to improve target binding and pharmacokinetics compared to analogs with bulkier (e.g., bromophenyl in ) or less polar substituents .
- Synthetic Feasibility : The compound’s synthesis is feasible using established triazole alkylation protocols, though purification may require advanced chromatography due to its complexity .
- Knowledge Gaps: Specific biological data (e.g., IC₅₀, MIC) for the target compound are lacking. Future studies should benchmark it against reference drugs (e.g., sulfamethoxazole) in antimicrobial or anticancer assays .
Q & A
Q. How can machine learning optimize multi-step synthesis pathways?
- Methodological Answer : Train neural networks (e.g., Chemprop) on reaction datasets (USPTO or Reaxys) to predict feasible routes. Use reinforcement learning to prioritize steps with >70% yield and minimal side-products. Validate predictions with microfluidic flow chemistry systems for rapid iteration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
